3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18129163
InChI: InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

CAS No.:

Cat. No.: VC18129163

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine
Standard InChI InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3
Standard InChI Key MDUQJHSAOAUKEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCN)C1=CC2=C(C=C1)OCC2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a 2,3-dihydrobenzofuran ring system substituted at the 5-position with a 3-methylbutan-1-amine chain. The benzofuran core provides aromatic stability, while the tertiary carbon in the amine side chain introduces steric hindrance, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
IUPAC Name3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine
SMILESCC(C)(CCN)C1=CC2=C(C=C1)OCC2
InChI KeyMDUQJHSAOAUKEL-UHFFFAOYSA-N
PubChem CID22592399

The Canonical SMILES string highlights the connectivity: a dihydrobenzofuran ring (OCC2C=C1) linked to a branched amine chain (CC(C)(CCN)).

Synthesis and Preparation

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 2,3-Dihydrobenzofuran-5-carbaldehyde: Obtainable via cyclization of o-vanillin derivatives.

  • 3-Methylbutan-1-amine: A branched primary amine synthesized via reductive amination of isovaleraldehyde.

Route 1: Reductive Amination

  • Step 1: Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with 3-methylbutan-1-amine in the presence of NaBH₃CN.

    RCHO + R’NH2NaBH3CNRCH2NHR+H2O\text{RCHO + R'NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NHR}' + \text{H}_2\text{O}

    This method mirrors protocols for analogous amines .

Route 2: Grignard Addition

  • Step 1: Reaction of 5-bromo-2,3-dihydrobenzofuran with isopropylmagnesium bromide to form a tertiary alcohol.

  • Step 2: Conversion of the alcohol to an amine via Gabriel synthesis or Hofmann rearrangement.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Reductive Amination60–75≥95Over-reduction of imine
Grignard Addition45–5585–90Regioselectivity in ring substitution

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) simulations predict two dominant conformers:

  • Syn-periplanar: Amine group aligned with benzofuran oxygen (ΔG = 0 kcal/mol).

  • Anti-periplanar: Amine rotated 180° (ΔG = +1.2 kcal/mol).
    The energy barrier for rotation (~2.4 kcal/mol) suggests moderate flexibility at room temperature.

Electronic Properties

  • HOMO-LUMO Gap: Calculated at 5.3 eV, indicating moderate reactivity suitable for charge-transfer interactions.

  • Dipole Moment: 2.8 Debye, polarized toward the benzofuran oxygen and amine nitrogen.

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